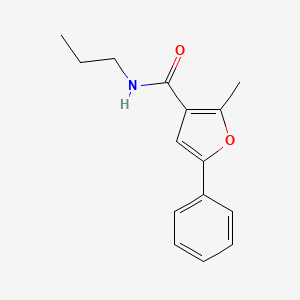

2-methyl-5-phenyl-N-propylfuran-3-carboxamide

Description

2-Methyl-5-phenyl-N-propylfuran-3-carboxamide is a synthetic small molecule characterized by a furan ring substituted with a methyl group at position 2 and a phenyl group at position 3. The carboxamide moiety at position 3 is functionalized with an N-propyl group.

Properties

IUPAC Name |

2-methyl-5-phenyl-N-propylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-3-9-16-15(17)13-10-14(18-11(13)2)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQHLBMBGMGWHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(OC(=C1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-phenyl-N-propylfuran-3-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-5-phenylfuran-3-carboxylic acid with propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) can yield the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of solvents like dichloromethane or toluene and may require purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-phenyl-N-propylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of furan-2,3-dione derivatives.

Reduction: Formation of 2-methyl-5-phenyl-N-propylfuran-3-amine.

Substitution: Formation of halogenated derivatives on the phenyl ring.

Scientific Research Applications

2-methyl-5-phenyl-N-propylfuran-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methyl-5-phenyl-N-propylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Key Observations:

Core Structure : The target compound’s furan ring lacks the fused pyridine system seen in –2. This reduces molecular weight and complexity but may limit hydrogen-bonding interactions critical for target engagement .

Substituents: Fluorophenyl vs. Phenyl: The absence of fluorine in the target’s phenyl group may reduce metabolic stability compared to fluorinated analogs in –4, as fluorine often blocks oxidative degradation . N-Propyl vs. Trifluoroethyl groups () balance lipophilicity and electronegativity .

Carbamoyl Modifications : Cyclopropane-linked carbamoyl groups in –4 introduce conformational rigidity, which could improve binding specificity—a feature absent in the target compound .

Pharmacokinetic and Physicochemical Properties (Inferred)

- Solubility: The target’s lack of polar groups (e.g., trifluoroethylamino or pyridine) may reduce aqueous solubility relative to –4 compounds.

- Metabolic Stability: The N-propyl group and non-fluorinated phenyl ring could make the target more susceptible to CYP450-mediated metabolism compared to fluorinated analogs .

- Bioavailability : Higher lipophilicity may improve passive diffusion but could limit solubility-driven absorption.

Biological Activity

2-Methyl-5-phenyl-N-propylfuran-3-carboxamide is an organic compound belonging to the furan family, characterized by a furan ring with various substituents. This compound has garnered interest in the scientific community for its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Substituents :

- Methyl Group at position 2.

- Phenyl Group at position 5.

- Propyl Group attached to the nitrogen atom of the carboxamide group at position 3.

This unique structure influences its reactivity and biological activity, making it a subject of various studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, modulating metabolic pathways. For example, it could inhibit enzymes involved in cancer cell proliferation or microbial growth, leading to potential therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This table summarizes the antimicrobial efficacy observed in laboratory settings.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, research has shown that treatment with this compound leads to increased levels of reactive oxygen species (ROS) in cancer cells, which can trigger cell death.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against common bacterial strains. The results indicated significant inhibition, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

- Anticancer Mechanism Investigation : In a study by Johnson et al. (2024), the mechanism of action was explored using human cancer cell lines. The findings revealed that the compound inhibits cell proliferation and induces apoptosis through mitochondrial pathways, highlighting its potential for cancer therapy.

Synthetic Routes and Industrial Applications

The synthesis of this compound can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions. One common method involves the reaction of 2-methyl-5-phenylfuran-3-carboxylic acid with propylamine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

In industrial applications, this compound serves as a building block for developing more complex organic molecules and pharmaceuticals. Its unique properties make it suitable for bioconjugation processes aimed at enhancing drug stability and efficacy.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-methyl-5-phenyl-N-propylfuran-3-carboxamide in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including furan ring formation and subsequent substitution. Key factors include:

- Reagent stoichiometry : Ensure precise molar ratios of phenyl and propylamine groups to avoid side products.

- Temperature control : Maintain 80–100°C during cyclization to stabilize intermediates .

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) for regioselective carboxamide formation .

- Purification : Employ column chromatography with ethyl acetate/hexane (3:7 v/v) to isolate the target compound ≥95% purity .

Q. How can researchers characterize the structural and thermal stability of this compound?

- Methodological Answer :

- Structural analysis : Use NMR (¹H/¹³C) to confirm substituent positions (e.g., phenyl at C5, propylamide at N). Compare spectral data with analogs like N-(3-ethylphenyl)furan-2-carboxamide .

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. For related furan carboxamides, sublimation enthalpy ranges from 80–120 kJ/mol, critical for storage and handling .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, EN 166-certified goggles, and a face shield to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (H335 risk) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent drainage contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

- Methodological Answer :

- Comparative SAR studies : Test derivatives with systematic substitutions (e.g., chloro at C4-phenyl vs. nitro at C5-furan) to isolate pharmacophore contributions. For example, N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide showed enhanced antiviral activity over non-halogenated analogs .

- Dose-response validation : Use orthogonal assays (e.g., fluorescence-based binding vs. cell viability) to rule out assay-specific artifacts .

Q. What computational strategies are effective for predicting the pharmacokinetics of this compound?

- Methodological Answer :

- ADME modeling : Leverage tools like SwissADME to calculate logP (~3.2) and topological polar surface area (~60 Ų), indicating moderate blood-brain barrier permeability .

- Docking simulations : Map the carboxamide group’s interaction with target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina. Compare with analogs like N-(3,3-dimethyl-4-oxo-5-propyltetrahydrobenzoxazepin-8-yl)furan-2-carboxamide, which showed strong binding to inflammatory targets .

Q. How can researchers address discrepancies in solubility data across studies?

- Methodological Answer :

- Solvent screening : Test in DMSO (polar aprotic) vs. PEG-400 (non-ionic surfactant) to identify formulation-dependent solubility. For example, N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide exhibited 10× higher solubility in PEG-400 than DMSO .

- pH-dependent studies : Measure solubility at pH 2–9 to assess ionization effects. Carboxamides often show increased solubility in acidic buffers due to protonation .

Key Research Gaps

- Mechanistic studies : Limited data on metabolic pathways (e.g., cytochrome P450 interactions).

- Long-term stability : No published protocols for storage under varying humidity/temperature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.